molecular formula C14H17ClN2O2 B217146 2-Fluorovitamin D3 CAS No. 103638-37-5

2-Fluorovitamin D3

Cat. No. B217146
CAS RN: 103638-37-5
M. Wt: 402.6 g/mol
InChI Key: BRKJGWLWZNQAQB-HUEPGBSESA-N
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Description

2-Fluorovitamin D3 is a variant of Vitamin D3, which is a fat-soluble vitamin that can be produced by the body with exposure to sunlight . The introduction of highly electronegative fluorine atom(s) into vitamin D3 skeletons alters their physical and chemical properties .


Synthesis Analysis

The synthesis of 2-Fluorovitamin D3 involves a stereo-selective fluorination methodology at C24 and C22 positions of the vitamin D3 side-chain using N-fluorobenzenesulfonimide (NFSI) and CD-ring imides with an Evans chiral auxiliary . A study also mentions the stereocontrolled total synthesis via intramolecular and intermolecular Diels-Alder cycloadditions .


Molecular Structure Analysis

The molecular structure of 2-Fluorovitamin D3 is similar to that of Vitamin D3, with the addition of a fluorine atom. The exact structure can be determined using high-performance liquid chromatography with UV detection .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluorovitamin D3 are altered due to the introduction of fluorine atoms into the Vitamin D3 skeleton . More specific properties can be determined using high-performance liquid chromatography .

Scientific Research Applications

  • Biological Potency and Duration of Action : A study comparing 26,26,26,27,27,27-hexafluoro-1,25-dihydroxyvitamin D3 with the native hormone 1,25-dihydroxyvitamin D3 found that the fluoro analog was more active in healing rickets and elevating serum inorganic phosphorus levels in rachitic rats. It was also more effective in increasing intestinal calcium transport and bone calcium mobilization. Importantly, its action was longer-lasting than that of 1,25-dihydroxyvitamin D3 (Tanaka, DeLuca, Kobayashi, & Ikekawa, 1984).

  • Comparison of Fluorinated Analogs : In a study comparing 1 alpha-hydroxy-25-fluorovitamin D3 with 1,25-dihydroxyvitamin D3, the fluorinated analog showed less potency in vivo in stimulating intestinal calcium transport and bone calcium mobilization. This suggests that hydroxylation of 1 alpha-hydroxylated vitamin D compounds in vivo is not a requirement for appreciable vitamin D activity (Napoli, Fivizzani, Schnoes, & DeLuca, 1978).

  • Biological Activity of 22-Fluorovitamin D3 : A study on 22-fluorovitamin D3 found that this compound significantly increased intestinal calcium transport only at very high doses, without mobilizing bone and soft tissue calcium. This indicates that fluorine at the C-22 position results in a vitamin D sterol with decreased biological activity compared to vitamin D3 (Gill, Londowski, Corradino, & Kumar, 1986).

  • Anabolic Agent for Osteoporosis Treatment : 2-Methylene-19-nor-(20S)-1α,25-dihydroxyvitamin D3 (2MD), an analog of 1α,25-dihydroxyvitamin D3, was found to significantly increase bone mass in aged ovariectomized female rats, indicating potential for treating bone diseases characterized by bone loss, including osteoporosis (Plum et al., 2006).

  • 1α-Fluorovitamin D3 Synthesis and Activity : The synthesis of 1α-Fluorovitamin D3 and its comparison with 1α,25-dihydroxyvitamin D3 revealed insights into the stereochemical aspects and biological activities of these compounds (Ohshima, Takatsuto, Ikekawa, & DeLuca, 1984).

  • Synthesis and Activity of 2 alpha-Fluorovitamin D3 : This study demonstrated the synthesis of 2 alpha-fluorovitamin D3 and its effectiveness in producing intestinal calcium transport and bone calcium mobilization responses in vitamin D-deficient rats, comparable to vitamin D3 (Kobayashi et al., 1986).

  • 3β-Fluorovitamin D3 Biological Activity : This research compared 3β-fluorovitamin D3 with 3-deoxyvitamin D3, showing that the fluoro-analog had greater biological activity in stimulating intestinal calcium transport and bone calcium mobilization in rats (Revelle, Londowski, Kost, Corradino, & Kumar, 1985).

Mechanism of Action

The mechanism of action of 2-Fluorovitamin D3 is likely similar to that of Vitamin D3. Vitamin D3 and D2 require hydroxylation to become biologically active. Vitamin D functions like a hormone on vitamin D receptors to regulate calcium in opposition to parathyroid hormone .

Future Directions

The discovery of a large variety of functions of vitamin D3 and its metabolites has led to the design and synthesis of a vast amount of vitamin D3 analogues, including 2-Fluorovitamin D3, in order to increase potency and reduce toxicity . Future research may focus on the potential benefits and applications of these analogues .

properties

IUPAC Name

(1S,2S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-fluoro-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43FO/c1-18(2)8-6-9-19(3)23-13-14-24-21(10-7-15-27(23,24)5)11-12-22-17-26(29)25(28)16-20(22)4/h11-12,18-19,23-26,29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKJGWLWZNQAQB-HUEPGBSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(CC3=C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H]([C@H](CC3=C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorovitamin D3

CAS RN

103638-37-5
Record name 2-Fluorovitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103638375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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